Ferrochel

Descripción

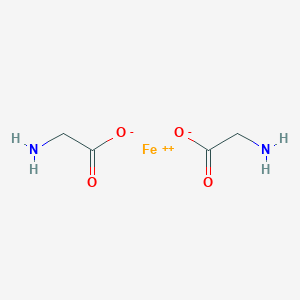

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

20150-34-9 |

|---|---|

Fórmula molecular |

C4H6FeN2O4 |

Peso molecular |

201.95 g/mol |

Nombre IUPAC |

bis(2-azanidylacetate);iron(4+) |

InChI |

InChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2 |

Clave InChI |

MECJLZIFMOMXPW-UHFFFAOYSA-L |

SMILES canónico |

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4] |

Otros números CAS |

20150-34-9 |

Pictogramas |

Irritant |

Sinónimos |

Bis(glycinato)iron; Bis(glycinato-N,O)iron ; B-Traxim 2C Fe; Bis(glycinato)iron; Fechel; Ferrochel; Ferrous Bisglycinate; Ferrous Glycinate; Iron Bisglycinate; Iron Glycinate; Iron Preparation SE_x000B_ |

Origen del producto |

United States |

Synthesis and Derivatization of Ferrous Bisglycinate

Conventional Synthetic Pathways

Conventional methods for synthesizing ferrous bisglycinate often involve direct reactions in aqueous solutions, utilizing readily available iron sources and glycine (B1666218).

Reaction of Ferrous Oxide with Glycinate (B8599266) in Aqueous Systems

One established method involves the reaction of ferrous oxide with sodium glycinate in an aqueous solution. In a typical procedure, two moles of sodium glycinate are dissolved in a citric acid solution. To this mixture, one mole of ferrous oxide is added. The reaction is generally heated to between 55-60°C for approximately one hour to facilitate the formation of ferrous bisglycinate. The presence of citric acid is a key factor in this process.

Synthesis from Glycine, Carbonyl Iron Dust, and Ferrous Sulfate (B86663)

Another common industrial synthesis involves the use of glycine, carbonyl iron dust, and ferrous sulfate heptahydrate. In a large-scale reactor, glycine and a small amount of carbonyl iron dust are mixed with water and heated. Subsequently, ferrous sulfate heptahydrate is added to the mixture. The reaction proceeds at an elevated temperature, typically around 78°C, for about 30 minutes. Additives such as maltodextrin (B1146171) and silica (B1680970) may also be included in the formulation. The final product, a yellowish-brown green powder, is obtained after filtering and spray drying the reaction solution. The inclusion of carbonyl iron dust is intended to prevent the oxidation of ferrous ions to ferric ions.

Table 1: Example Reagents for Synthesis from Glycine, Carbonyl Iron Dust, and Ferrous Sulfate

| Reagent | Amount |

|---|---|

| Water | 600 kg |

| Glycine | 150 kg |

| Carbonyl Iron Dust | 1.5 kg |

| Ferrous Sulfate Heptahydrate | 550 kg |

| Maltodextrin | 37.5 kg |

| Silica | 0.3 kg |

Data derived from a representative industrial synthesis process.

Preparation via Reaction of Reduced Iron with Glycine

The synthesis of ferrous bisglycinate can also be achieved through the direct reaction of reduced iron powder with glycine. This process is conducted in an aqueous environment, often in the presence of citric acid, under controlled conditions. A two-fold molar excess of glycine is typically used relative to the reduced iron. At chemical equilibrium, a high percentage of the ferrous ions become chelated by glycine. The resulting product is then spray-dried to yield a powder.

Metathesis Methods Utilizing Calcium Glycinate or Calcium Salts

Metathesis, or double decomposition, reactions provide an alternative route to ferrous bisglycinate. One such method involves the reaction of calcium glycinate with ferrous sulfate. In this process, the molar ratio of calcium glycinate to ferrous sulfate is typically between 1.0-2.0 to 1.0. The reaction is carried out in an aqueous medium at a temperature ranging from 20-100°C for a duration of 0.5 to 5.0 hours.

An alternative approach first synthesizes calcium glycinate in situ by reacting glycine with calcium hydroxide (B78521) or calcium oxide. This is followed by a double decomposition reaction with ferrous sulfate. The molar ratio of glycine, calcium hydroxide, and ferrous sulfate is generally in the range of 2.0-4.0 : 1.0-2.0 : 1.0. The reaction conditions are similar to the direct metathesis method. In both variations, a stabilizer is often added, and the insoluble calcium sulfate precipitate is filtered off to isolate the aqueous ferrous bisglycinate solution.

Advanced Synthetic Methodologies

More advanced methods focus on controlling the physical properties of the final product, such as crystal formation.

Precipitation Techniques for Crystal Formation

Precipitation is a key step in isolating and purifying ferrous bisglycinate, influencing its crystalline structure. One method involves co-dissolving glycine and ferrous sulfate in distilled water. The pH of the solution is adjusted to below 2.34, which is the pKa of the glycine carboxyl group. To promote crystal formation, nitrogen gas is injected into the sealed flask under continuous agitation. Another technique involves cooling the reaction mixture after synthesis to induce crystallization. For instance, after reacting glycine and ferrous sulfate heptahydrate at an elevated temperature, the solution is cooled to 50-65°C to facilitate the crystallization of the ferrous glycinate complex. The resulting crystals are then filtered and washed, often with a solvent like anhydrous ethanol, before being dried.

Liquid-Medium Chelatropic Reactions under Controlled Atmospheric Conditions

The synthesis of ferrous bisglycinate is often carried out in a liquid medium through chelatropic reactions. A common method involves the reaction of a ferrous salt, such as ferrous sulfate (FeSO₄), with glycine in an aqueous solution. To prevent the oxidation of the highly reactive ferrous iron (Fe²⁺) to its ferric state (Fe³⁺), these reactions are typically conducted under controlled atmospheric conditions. This is often achieved by purging the reaction vessel with an inert gas, such as nitrogen, to displace oxygen.

The process can be initiated by dissolving glycine in water, sometimes with the addition of a base like sodium hydroxide to facilitate the deprotonation of glycine's carboxyl group. Subsequently, the ferrous sulfate is introduced into the solution. The reaction mixture is then often subjected to specific temperature and pH conditions to promote the formation of the ferrous bisglycinate chelate. For instance, one method describes dissolving glycine and ferrous sulfate heptahydrate in water and heating the mixture to around 78°C for a specific duration to complete the reaction. Another approach involves dissolving glycine with ferrous sulfate in distilled water and adjusting the pH to below 2.34, which is the pKa of glycine's carbonyl group, while injecting nitrogen to foster crystal formation.

Optimization of Molar Ratios for Stoichiometric Control

The stoichiometry of the reactants is a critical parameter in the synthesis of ferrous bisglycinate, directly influencing the yield and purity of the final product. The ideal molar ratio for the formation of ferrous bisglycinate is typically two moles of glycine to one mole of ferrous iron (2:1). This ratio ensures the formation of the stable bis-glycino iron (II) chelate, where the iron atom is coordinated with two glycine molecules.

However, research explores variations in these ratios to optimize the reaction. For example, some patented methods describe using a molar ratio of glycine to ferrous sulfate heptahydrate of 1:1, or slight variations such as 1:0.95 to 1:1.1. The precise control of these molar ratios is essential for maximizing the chelation process and minimizing the presence of unreacted starting materials or the formation of undesired byproducts. The optimization of these ratios is a key aspect of process development for the industrial production of ferrous bisglycinate.

Strategies for Functional Derivatization

The functional properties of ferrous bisglycinate can be further modified through derivatization, creating new chemical entities with specific characteristics. These strategies involve reacting ferrous bisglycinate with other molecules to form more complex structures.

Formation of Ferrous Bisglycinate Citric Acid Chelate

One notable derivatization is the formation of a ferrous bisglycinate citric acid chelate. This involves a multi-step process where ferrous bisglycinate is first synthesized and then reacted with citric acid. In a typical procedure, ferrous oxide is reacted with two moles of sodium glycinate in an aqueous solution containing citric acid to form ferrous bisglycinate. Subsequently, one mole of citric acid is added to the reaction mixture. The reaction is allowed to proceed for several hours, after which the resulting ferrous bisglycinate citrate (B86180) is isolated, often by spray drying. This process yields a product where the ferrous bisglycinate is further chelated with citric acid. The use of citric acid in the processing of ferrous glycinate is also noted in some commercial preparations.

Integration into Polymeric Matrices through Chemical Interactions

To enhance its stability and control its release properties, ferrous bisglycinate can be integrated into polymeric matrices. This involves creating chemical interactions between the chelate and the polymer, effectively entrapping the ferrous bisglycinate within the matrix structure.

Pectin (B1162225), a natural polysaccharide found in plants, has been investigated as a suitable polymer for creating matrices for ferrous bisglycinate. These matrices are developed by mixing a solution of ferrous bisglycinate with a pectin solution. The mixture is then typically lyophilized (freeze-dried) to create a porous, aerogel-like structure. The interactions between the ferrous bisglycinate and the pectin are crucial for the formation and stability of the matrix. These can include ionotropic crosslinking and charge interactions between the components.

To further strengthen the interaction between pectin and ferrous bisglycinate, a modified form of pectin, known as oxidized pectin, can be used. Pectin can be oxidized using agents like hydrogen peroxide, which introduces carbonyl groups (aldehydes) into the polymer's structure. These aldehyde groups can then react with the amino groups of the glycine in ferrous bisglycinate to form imines through a Schiff base reaction. This covalent bonding provides a stronger linkage within the matrix compared to the non-covalent interactions in native pectin matrices. The formation of these Schiff bases is pH-dependent and contributes to increased thermal stability and altered swelling capacity of the resulting matrix.

Pectin-Based Matrix Development

Encapsulation Technologies for Environmental Stabilization

Ferrous bisglycinate, while offering advantages in bioavailability, is susceptible to environmental factors that can compromise its stability. Like other water-soluble iron compounds, it is prone to oxidation from Fe²⁺ to Fe³⁺, a reaction favored by increases in pH. This conversion can lead to undesirable changes in color and promote fat oxidation in fortified food products. Furthermore, ferrous bisglycinate can interact with other components in a food matrix, such as tannins and vitamins, which can reduce its efficacy and negatively affect the sensory properties of the final product. To mitigate these issues, various encapsulation technologies have been researched and developed to protect the compound, rendering it nonreactive during formulation and storage. These technologies create a physical barrier around the ferrous bisglycinate, shielding it from pro-oxidative agents and inhibitory food components.

Several methods have proven feasible for the microencapsulation of iron compounds, including emulsification, liposomal encapsulation, and the use of polymer matrices. These techniques aim to ensure the iron remains in its more soluble ferrous (Fe²⁺) state and to prevent unwanted interactions, thereby preserving both the nutrient's integrity and the food's quality.

Emulsion-Based Encapsulation

One effective method for stabilizing ferrous bisglycinate is its entrapment within the inner aqueous phase of a water-in-oil-in-water (W/O/W) multiple emulsion. This technique isolates the iron chelate from the external aqueous phase of a food product, preventing interactions and oxidation. Research has demonstrated that the stability and protective capacity of these emulsions are highly dependent on the composition of the stabilizing layers.

In one study, W/O/W multiple emulsions were stabilized with whey protein concentrate (WPC) complexed with various polysaccharides. The findings indicated that the molecular weight of the polysaccharide played a crucial role. Better encapsulation efficiencies, enhanced protection against oxidation, and slower release rates were achieved when using polysaccharides with higher molecular weights. Specifically, an emulsion stabilized with a WPC and mesquite gum (MG) complex, which had the largest z-average diameter (529.4 nm), offered the best performance. This formulation resulted in smaller droplet sizes (2.05 μm), a lower rate of droplet coalescence, and significantly better protection against the oxidation of ferrous bisglycinate, with only 29.75% of the iron oxidizing to Fe³⁺.

Liposomal Encapsulation

Liposomes, particularly nanoliposomes, have been extensively investigated as carriers for ferrous glycinate/bisglycinate. These are microscopic vesicles composed of a lipid bilayer that can encapsulate water-soluble compounds like ferrous bisglycinate in their aqueous core. This lipid barrier effectively protects the iron from the external environment, such as the strong acidic conditions of the stomach.

The reverse-phase evaporation method is a common technique for preparing these liposomes, often using materials like egg phosphatidylcholine (EPC) and cholesterol. Studies have achieved high encapsulation efficiencies, with one optimizing the process to entrap up to 84.80% of the ferrous glycinate. The resulting liposomes exhibit good stability, with defined particle sizes and zeta potentials. For instance, one formulation reported an average particle size of 559.2 nm and a zeta potential of +9.6 mV.

In vitro studies simulating gastrointestinal conditions have shown that liposomal encapsulation provides excellent protection. A minimal amount of ferrous glycinate was released from liposomes during the first four hours in simulated gastric and intestinal juices. This demonstrates the ability of the lipid bilayer to prevent the dissociation of the chelate and protect it from inhibitory substances. For example, liposomal encapsulation significantly reduced the inhibitory effects of phytic acid and zinc on iron transport compared to non-encapsulated ferrous glycinate.

Polymer Matrix Encapsulation

The use of natural polymers to form a protective matrix around ferrous bisglycinate is another promising stabilization strategy. Pectin, a complex polysaccharide, can be used to create colloidal matrices through ionic gelation. This method can help avoid the formation of insoluble complexes with components like phytates and prevent organoleptic changes in fortified foods.

Research has explored the use of both native and oxidized pectin to form these matrices. Pectin can be oxidized using agents like hydrogen peroxide to increase the number of free carbonyl groups, which can then react with the amino groups of the glycine in ferrous bisglycinate. This interaction can create a more stable matrix. Studies have shown that using oxidized pectin in combination with chelated ferrous bisglycinate results in greater stability and lower swelling capacity, indicating a stronger, more cross-linked structure. This enhanced matrix stability improves the retention of the iron chelate, protecting it from premature release and degradation.

Other polymers commonly used for iron encapsulation, which could be applicable to ferrous bisglycinate, include sodium alginate, maltodextrin, and chitosan. These materials can be used in techniques like spray drying to create microcapsules that shield the iron from oxygen and other reactive food components.

Research Findings on Encapsulation Performance

Molecular Structure and Coordination Chemistry

Ferrous bisglycinate is an iron (II) chelate of the amino acid glycine (B1666218). The formation of this stable compound is a result of the reaction between a ferrous ion (Fe²⁺) and two glycine molecules.

Fundamental Principles of Ferrous Bisglycinate Chelation: Ligand-Metal Coordination: Covalent and Coordinate Covalent Bonds

The chelation of ferrous bisglycinate involves the formation of both covalent and coordinate covalent bonds between the ferrous ion and the glycine ligands. Glycine possesses two functional groups capable of donating electrons: the α-carboxyl group and the α-amino group. In an aqueous solution, glycine exists as a zwitterion, where both of these groups are ionized with opposite charges, making them available for chelation.

A covalent bond is established between the ferrous ion and the oxygen atom of the carboxyl group (COO⁻) of each glycine molecule. This bond involves the sharing of electrons between the metal and the ligand. Simultaneously, a coordinate covalent bond is formed between the ferrous ion and the nitrogen atom of the amino group (NH₂) of each glycine molecule. In this case, the nitrogen atom donates a pair of electrons to the ferrous ion, which acts as a Lewis acid.

Bidentate Nature of Glycine Ligands in Chelate Formation

Glycine acts as a bidentate ligand in the formation of ferrous bisglycinate. A bidentate ligand is one that can bind to a central metal atom at two points. In this case, the two points of attachment are the oxygen of the carboxyl group and the nitrogen of the amino group. This bidentate chelation is crucial for the formation of the stable ring structures.

Metal-to-Ligand Stoichiometry (1:2 Ratio)

The stable form of ferrous bisglycinate features a 1:2 molar ratio of iron to glycine. This means that one ferrous ion is bonded to two glycine molecules. This stoichiometric ratio ensures that the charges on the ion and the ligands are balanced, contributing to the relative stability of the chelate. If a lower molar ratio of glycine to iron is used, the ferrous ion may bond with other ligands, potentially interfering with the chelation process.

Stereochemical Considerations and Molecular Geometry

The spatial arrangement of the atoms in ferrous bisglycinate is influenced by stereochemical factors, which in turn affect its stability and properties.

Steric Possibility and Conformation of Glycine Ligands

For chelation to occur, it must be sterically possible for the ligands to position themselves correctly around the central metal ion. The size of the ligand can impact the stereochemistry of the chelate; a large ligand might hinder the attachment of additional ligands. In the case of ferrous bisglycinate, only the amino acid backbone of glycine is involved in bonding, which allows the backbone to adopt a conformation that minimizes steric strain on the bonds within the amino acid. X-ray diffraction studies have shown that the two glycine ligands orient themselves in the least sterically hindered conformation possible. This results in uniform tetrahedral bond angles between the covalent and coordinate covalent bonds and the metal ion.

The chelated complexes of glycine with divalent cations, such as Fe²⁺, generally prefer to form five-membered chelate rings. The conformation of the glycine moiety in such metal-chelated systems is typically an extended structure.

| Property | Description | Source |

| Chelation | A chemical bonding process where a metal ion is bound by a ligand with two or more donor atoms. | |

| Ligand | A molecule or ion that binds to a central metal atom to form a coordination complex. | |

| Bidentate Ligand | A ligand that binds to a central metal atom at two points. | |

| Stoichiometry | The quantitative relationship between reactants and products in a chemical reaction. | |

| Stereochemistry | The branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. |

Octahedral Geometry of the Iron Center in Bisglycinate Complexes

The iron (II) center in ferrous bisglycinate complexes typically exhibits a distorted octahedral geometry. This arrangement involves the central iron atom being coordinated to two glycine ligands. Each glycine molecule acts as a bidentate ligand, meaning it binds to the iron atom at two points. The coordination occurs through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxyl group. This dual bonding creates a stable ring structure. Research using X-ray crystallography has confirmed this octahedral arrangement, showing the iron(II) center coordinated by four oxygen-bonded triflate anions and two nitrogen-coordinated organometallic cations in a mutually trans-disposed octahedral geometry in a related complex. The formation of such octahedral complexes is a key feature of transition metal coordination chemistry.

Theoretical Models of Amino Acid Ligand Steric Orientation

The steric orientation of the amino acid ligands in ferrous bisglycinate is crucial for the stability of the chelate. Theoretical models, supported by X-ray diffraction data, indicate that the glycine ligands arrange themselves in the least sterically hindered conformation possible. This orientation minimizes repulsion between the ligands and allows for strong bond formation with the central iron atom. The interaction between the ligand and the metal in the ferrous bisglycinate complex assumes uniform tetrahedral bond angles between the covalent and coordinate bonds and the metal ion. Computer-generated models employing thermodynamic algorithms have been used to determine the most thermodynamically stable configuration, which aligns with models describing the steric orientation of amino acid ligands in this class of bidentate chelates. The relatively small size of the glycine ligand facilitates the formation of a stable bis-glycinate chelate without significant steric hindrance.

Chelate Stability and Energetics

The stability of the ferrous bisglycinate chelate is a critical aspect of its chemical behavior and is influenced by several thermodynamic and electronic factors.

Influence of Ligand Lewis Basicity on Chelate Stability

The Lewis basicity of the ligand plays a significant role in the stability of the resulting chelate. A ligand acts as a Lewis base by donating a pair of electrons to the central metal ion, which acts as a Lewis acid. The greater the Lewis basicity of the ligand, the more stable the chelate molecule it forms. Glycine is considered a weak Lewis base. This moderate basicity contributes to a stability level that is higher than that of many ligands found in food but lower than that of iron transport and storage molecules in the human body, a factor relevant to its nutritional applications. Studies have shown that the stability of chelate complexes increases with the basic character of the ligand.

Stability Constants in Aqueous and Simulated Biological Media

The stability of a metal complex is quantitatively expressed by its stability constant (log K or log β). A higher stability constant indicates a more stable complex. The stability of iron chelates is pH-dependent. At a pH of 2, ferrous bisglycinate is completely soluble. As the pH increases to 6, the solubility of some iron compounds like ferrous sulfate (B86663) and ferrous fumarate (B1241708) decreases significantly, while iron from ferrous bis-glycine chelate remains soluble, suggesting that the iron remains chelated. It has been estimated that for a chelate to be nutritionally functional, it should have a stability constant between 10⁷ and 10⁸. The iron bis-glycinate chelate has a stability constant of approximately 10⁷.⁵ at pH 7, which falls within this ideal range. In simulated gastrointestinal conditions, the stability of ferrous bisglycinate is important for maintaining the iron in a soluble and absorbable form.

Speciation Chemistry and Interaction Dynamics in Complex Media

Iron Speciation in Simulated Gastrointestinal Environments

The chemical form, or speciation, of iron is a key determinant of its behavior and subsequent absorption in the gastrointestinal tract. The journey of orally administered iron begins in the highly acidic environment of the stomach and proceeds to the progressively more alkaline conditions of the small intestine.

Chemical Equilibrium Modeling of Ferrous Bisglycinate Species Across pH Gradients (pH 1-8)

Chemical equilibrium modeling, utilizing tools like Visual MINTEQ, has been employed to predict the speciation of iron from ferrous bisglycinate across a pH range of 1 to 8, simulating the conditions of the gastrointestinal tract. These models indicate that under these simulated conditions, the thermodynamically stable form of dissolved iron is Fe(II). Studies have shown that ferrous bisglycinate is unstable at a pH lower than 3 or greater than 10 due to the weakening of the chelate bonds.

Identification of Aqua-Complexes as Dominant Ferrous Iron Forms in Gastric Conditions

In the acidic environment of the stomach (pH 1-2), modeling studies of ferrous bisglycinate reveal that the dominant forms of dissolved ferrous iron are aqua-complexes of Fe(II). This speciation pattern in the model gastric juice is very similar to that of ferrous sulfate (B86663) under the same conditions.

Role of Glycinate (B8599266) Anion in Complexation under Alkaline Conditions

The complexing properties of the glycinate anion become more evident in slightly alkaline environments. At a pH of 8, which mimics conditions in the small intestine, glycinate complexes, specifically [Fe(Gly)]+ and [Fe(Gly)2]0, account for a significant portion of the dissolved Fe(II). In one model, these glycinate complexes bonded to 21.9% of the dissolved Fe(II), with the remainder existing primarily as the free Fe2+ ion (73.5%) and minor inorganic complexes. The formation of the chelate involves the ionized carboxylic acid group of glycine (B1666218) under neutral conditions, and under alkaline conditions, a further coordinate covalent bond forms with the amino group.

Influence of Phosphate (B84403) Anions on Ferrous Ion Solubility

The presence of phosphate anions has a notable impact on the solubility of ferrous ions. Phosphate can limit the full solubility of Fe(II) to acidic pH ranges. In systems containing ferrous bisglycinate, the presence of phosphate narrows the pH range where iron remains fully soluble. For instance, precipitation of sparingly soluble iron(II) species, such as vivianite (B12648973) (Fe3(PO4)2·8H2O), was predicted to begin at pH 5 in the presence of phosphate. This is due to strong complexation between aqueous Fe2+ and phosphate anions as the pH increases.

Chemical Reactivity and Stability in the Presence of Inhibitors

A key characteristic of ferrous bisglycinate is its behavior in the presence of dietary substances that can inhibit iron absorption.

Resistance to Sequestration by Dietary Inhibitors (e.g., Phytates)

Ferrous bisglycinate has demonstrated resistance to the inhibitory effects of dietary components like phytates. Phytates, commonly found in plant-based foods, can form insoluble compounds with iron, reducing its bioavailability. The chelated structure of ferrous bisglycinate, where the ferrous ion is bonded to two glycine molecules, protects the iron from these interactions. This stability allows the chelate to remain intact in the stomach and small intestine, preventing the iron from being sequestered by inhibitors like phytic acid.

Comparative Chemical Stability in Food Matrices (e.g., Milk, Yogurt, Corn Flour)

Ferrous bisglycinate demonstrates notable stability in various food matrices, a critical attribute for effective food fortification. Its chemical structure, featuring a chelated ring, protects the ferrous iron from interacting with food components that typically inhibit iron absorption, such as phytates and polyphenols. This protection is crucial for maintaining the bioavailability of iron in fortified foods.

Research has shown that ferrous bisglycinate maintains its stability and solubility across a range of pH levels, from acidic to neutral. For instance, its solubility is not significantly affected by pH changes from 2 to 6. This is a distinct advantage over iron salts like ferrous sulfate, which tend to lose solubility as the pH increases towards neutrality.

Milk and Yogurt: When added to milk and yogurt at a concentration providing 3 mg/L of iron, ferrous bisglycinate has been shown to be stable. This stability is significant because milk can be a challenging matrix for iron fortification due to its composition.

Corn Flour: In corn flour, ferrous bisglycinate added to provide approximately 9.1 mg/kg of iron also demonstrated stability. A study involving volunteers who consumed cornmeal porridge fortified with both ⁵⁹FeSO₄ and ⁵⁵Fe bis-glycinate chelate found that the absorption of iron from the chelate was significantly higher. This suggests that the chelate structure remained intact and protected the iron from inhibitory substances present in the cornmeal.

Soy-Based Foods: In soy-based foods like tofu, tempeh, and soy milk, which contain phytic acid, ferrous bisglycinate has been shown to be a more effective fortificant than ferrous sulfate. The chelated form of iron is more stable and less likely to bind with phytate, which would otherwise render the iron unavailable for absorption.

The stability of ferrous bisglycinate is also evident in its resistance to oxidation when exposed to air and ambient temperatures. However, like other water-soluble iron compounds, it can be susceptible to oxidation to the ferric state (Fe³⁺), which can lead to undesirable color and flavor changes in foods and beverages. Encapsulation techniques, such as within water-in-oil-in-water multiple emulsions, have been explored to enhance its stability against oxidation in food systems.

Table 1: Comparative Stability and Effectiveness of Ferrous Bisglycinate in Food Matrices

| Food Matrix | Key Findings | Citations |

|---|---|---|

| Milk & Yogurt | Stable at a concentration of 3 mg/L of iron. | |

| Corn Flour | Significantly higher iron absorption compared to ferrous sulfate in cornmeal porridge. | |

| Soy-Based Foods | More effective than ferrous sulfate in the presence of phytic acid. |

Mechanisms of Protection Against Iron Oxidation to Ferric State

The primary mechanism by which ferrous bisglycinate protects the ferrous iron (Fe²⁺) from oxidation to the ferric state (Fe³⁺) lies in its unique chelated structure. In this structure, a central ferrous ion is bonded to two molecules of the amino acid glycine. This creates two heterocyclic rings, effectively "shielding" the iron atom.

This chelation process results in an ionically neutral molecule, meaning it carries no electrical charge. This neutrality makes ferrous bisglycinate highly stable and less reactive with other substances in its environment that could promote oxidation. The bonds in the chelate are strong enough to protect the iron through the stomach and into the small intestine, preventing it from being oxidized by the alkaline environment or by dietary inhibitors.

The stability of the chelate is crucial because ferrous iron (Fe²⁺) is the form that is readily absorbed by the intestinal cells. Ferric iron (Fe³⁺), on the other hand, is largely insoluble at the neutral pH of the small intestine and must be reduced back to the ferrous state to be absorbed. By maintaining iron in its ferrous form, ferrous bisglycinate enhances its bioavailability.

Furthermore, the chelation with glycine minimizes the generation of free radicals. Free ionic iron can participate in reactions that produce reactive oxygen species (ROS), which contribute to oxidative stress. By binding the iron tightly, the glycine ligands prevent these reactions, thereby reducing potential gastrointestinal irritation.

Encapsulation technologies offer an additional layer of protection against oxidation. For instance, creating a matrix of pectin (B1162225) to carry ferrous bisglycinate can further enhance its stability and prevent oxidation in fortified foods. Similarly, entrapping ferrous bisglycinate in the inner aqueous phase of a water-in-oil-in-water (W1/O/W2) multiple emulsion has been shown to protect against oxidation.

Interactions with Co-existing Nutrients and Micronutrients (e.g., Vitamin A)

The chelated structure of ferrous bisglycinate not only protects the iron but also minimizes its interaction with other nutrients, preserving their stability. This is a significant advantage over non-chelated iron salts, which can engage in chemical reactions that degrade other vitamins and minerals.

A key example is the interaction with Vitamin A. Studies have shown that the addition of ferrous bisglycinate to a multivitamin preparation does not negatively impact the stability of Vitamin A. In one study, an iron amino acid chelate supplement containing ferrous glycinate was added to a Vitamin A solution, and no effect on the level of Vitamin A was observed over a period of 324 days. This lack of interaction is attributed to the protective nature of the chelate, which prevents the iron from catalyzing the oxidation of the vitamin.

In contrast to its non-reactivity with some nutrients, the absorption of iron from ferrous bisglycinate can be influenced by others. While the chelate protects the iron from many dietary inhibitors, certain compounds can still affect its uptake. For example, while ferrous bisglycinate is less affected by phytates than ferrous sulfate, very high levels of these inhibitors can still have an impact.

It is also important to note that ferrous bisglycinate can affect the absorption of other minerals and drugs. For instance, it can decrease the absorption of zinc. There are known interactions with various medications, including certain antibiotics, bisphosphonates, and thyroid medications. Therefore, while ferrous bisglycinate is stable, its interactions within a complex mixture of nutrients and other compounds can be multifaceted.

Table 2: Interaction of Ferrous Bisglycinate with Other Nutrients

| Interacting Substance | Outcome of Interaction | Citations |

|---|---|---|

| Vitamin A | No negative impact on the stability of Vitamin A. | |

| Zinc | Can decrease the absorption of zinc. | |

| Phytates | Less affected than ferrous sulfate, but high levels can still inhibit absorption. | |

| Various Medications | Can decrease the absorption of certain antibiotics, bisphosphonates, and thyroid medications. |

Degradation Pathways and Mechanisms

In Vitro Studies of Chelate Integrity during Simulated Digestion

In vitro studies simulating gastrointestinal digestion have been instrumental in understanding the behavior and integrity of the ferrous bisglycinate chelate. These studies consistently demonstrate that the chelate remains largely intact as it passes through the stomach and into the small intestine.

Modeling the chemical speciation of iron from ferrous bisglycinate under simulated gastric conditions (pH 1-2) shows that the predominant form of dissolved iron is the aqua-complex of Fe(II). This indicates that the chelate protects the iron from significant chemical changes in the highly acidic environment of the stomach.

As the simulated environment transitions to the conditions of the small intestine (pH 5-8), the chelate structure continues to confer stability. This is crucial because it prevents the iron from precipitating out of solution as insoluble iron hydroxides, which would significantly reduce its bioavailability.

Studies using Caco-2 cells, a model for intestinal absorption, have shown that ferrous bisglycinate is absorbed as an intact molecule. Isotopic studies have further confirmed that the iron from ferrous bisglycinate does not readily exchange with the non-heme iron pool in the intestine before being taken up by the mucosal cells. This provides strong evidence for the integrity of the chelate up to the point of absorption.

Once inside the intestinal mucosal cells, the chelate begins to break down.

Oxidation Processes and Factors Influencing Ferrous to Ferric Conversion

The oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) is a critical factor affecting the efficacy of iron supplementation, as Fe²⁺ is the physiologically preferred form for absorption. Ferrous bisglycinate is designed to protect against this conversion, but certain conditions can still promote oxidation.

One of the primary factors influencing oxidation is pH. While ferrous bisglycinate is stable across a range of pH values, very high pH levels can favor the formation of Fe³⁺. In food systems, this can lead to undesirable organoleptic changes.

The presence of oxidizing agents in the food matrix or the digestive tract can also contribute to the conversion of ferrous to ferric iron. However, the chelated structure of ferrous bisglycinate provides a significant degree of protection against such reactions.

Temperature is another factor that can impact the stability of ferrous bisglycinate. While it is generally stable at ambient temperatures, high temperatures used in food processing can pose a challenge. One study found that heating ferrous bisglycinate powder to 180°C resulted in a significant portion of the Fe²⁺ being oxidized to Fe³⁺. However, when the ferrous bisglycinate was encapsulated in alginate-starch beads, the oxidative stability of the Fe²⁺ was significantly increased, even at high temperatures.

The presence of other dietary components can also play a role. For instance, while ascorbic acid (Vitamin C) can help reduce Fe³⁺ back to Fe²⁺, other compounds like phytates and polyphenols can promote the formation of insoluble ferric complexes, effectively removing the iron from the absorbable pool. The chelation in ferrous bisglycinate helps to mitigate these interactions.

Hydrolysis Characteristics in Mucosal Cells and Tissues

Once the intact ferrous bisglycinate chelate is absorbed into the mucosal cells of the intestine, it undergoes hydrolysis, breaking down into its constituent components: iron and glycine. This hydrolysis is a key feature of its "nutritionally functional" nature, as it releases the iron in a form that the body can utilize for metabolic processes, such as incorporation into ferritin or transferrin.

The rate of hydrolysis within the mucosal cells is significant. The iron and glycine components are then transferred from the mucosal tissue to the serosa at different rates. The majority of the chelate is hydrolyzed in this initial stage after absorption.

Any small amount of the chelate that might escape this initial hydrolysis in the mucosal cells is broken down later in other tissues that receive the absorbed chelate. This ensures that the iron is made available where it is needed throughout the body and that the glycine can enter the normal metabolic pathways for amino acids.

The stability constant of the ferrous bisglycinate chelate is ideally suited for this process. It is stable enough to survive the conditions of the stomach and intestine but has a lower bonding constant than the iron transport and storage proteins in the body, such as transferrin. This allows for the efficient transfer of iron from the chelate to these essential proteins after hydrolysis.

Mechanistic Studies of Iron Assimilation at the Cellular and Molecular Level

Post-Absorption Iron Processing and Intracellular Fate

Once inside the enterocyte, whether transported via DMT1 after dissociation or through other potential pathways, the iron from ferrous bisglycinate enters the intracellular labile iron pool. From this point, its metabolic fate appears to be regulated by the same mechanisms that control iron from inorganic sources like ferrous sulfate (B86663).

The increased intracellular iron concentration triggers a response from the iron regulatory proteins (IRPs), IRP-1 and IRP-2. This leads to increased synthesis of the iron storage protein, ferritin, to safely sequester excess iron and prevent oxidative damage. Studies in DMT1-knockout Caco-2 cells showed that the knockout suppressed both ferritin synthesis and the response of IRP-1 and IRP-2 to ferrous bisglycinate treatment, confirming the link between DMT1-mediated uptake and downstream regulatory events. Ultimately, the iron is either stored within the enterocyte as ferritin or transported across the basolateral membrane by the iron exporter ferroportin to enter the circulation, where it binds to transferrin for delivery to the rest of the body.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Ferrous bisglycinate | 21623832 |

| Ferrous sulfate | 24393 |

| Glycine (B1666218) | 750 |

| Iron | 23925 |

| Cobalt | 23939 |

| Manganese | 23930 |

| Ferric chloride | 24380 |

| Ferrous ascorbate | 54689086 |

| Ferric citrate (B86180) | 24860027 |

| Ferric EDTA | 10986 |

| Citric acid | 311 |

| Heme | 444098 |

| Hemoglobin | 16132179 |

| Transferrin | 3481232 |

Dissociation of Iron from Glycine Ligands within Mucosal Cells

Ferrous bisglycinate is absorbed as an intact chelate by the mucosal cells of the intestine. This mechanism allows the iron molecule to bypass common dietary inhibitors in the gastrointestinal tract. Once inside the intestinal mucosal cells, the ferrous bisglycinate molecule undergoes hydrolysis, dissociating into its constituent parts: a ferrous iron ion and two glycine molecules.

The stability of the ferrous bisglycinate chelate is crucial for its absorption. The bonds between the ferrous iron and the glycine ligands are stable enough to protect the iron from interactions in the stomach and intestines, but are readily hydrolyzed within the mucosal cells. This intracellular dissociation releases the iron, allowing it to enter the body's iron pool. The glycine molecules, being amino acids, are then available for normal metabolic processes.

Studies using radioisotopes have demonstrated that there is no exchange of iron between ferrous bisglycinate and other non-heme iron sources, like ferrous sulfate, in the intestinal lumen before absorption. This confirms that the chelate remains intact until it is absorbed by the mucosal cells. The majority of the hydrolysis of the iron-amino acid chelate occurs within the mucosal cell before the iron is transferred to the serosal side. Any small amount of the chelate that might escape this initial hydrolysis is broken down in other tissue cells that receive the absorbed chelate.

Molecular Mechanisms of Iron Distribution to Tissues

Following dissociation within the enterocyte, the released ferrous iron (Fe2+) joins the intracellular labile iron pool, following the same pathway as iron from other non-heme sources. For transport out of the enterocyte and into the bloodstream, the iron must be exported across the basolateral membrane. This process is primarily mediated by the protein ferroportin. As the ferrous iron is exported by ferroportin, it is oxidized to its ferric form (Fe3+) by the enzyme hephaestin. This newly oxidized ferric iron is then captured by transferrin, the main iron transport protein in the blood, for delivery to various tissues throughout the body.

Once in circulation, the iron bound to transferrin is distributed for use in various essential proteins. These include storage proteins like ferritin and hemosiderin, other transport proteins such as lactoferrin, and heme-containing proteins like hemoglobin and myoglobin. Iron is also a critical component of cytochromes and various enzymes, including iron-sulfur enzymes and flavoproteins.

Research on Caco-2 cells, a model for human intestinal cells, indicates that the primary transporter for iron from ferrous bisglycinate into the enterocytes is the Divalent Metal Transporter 1 (DMT1). Studies using DMT1-knockout Caco-2 cells showed a significant decrease in the uptake of iron from both ferrous bisglycinate and ferrous sulfate, suggesting a shared primary transport mechanism. Interestingly, in these knockout cells, the expression of another transporter, Zip14, was elevated, suggesting it may play a secondary role in intestinal iron transport. While some studies have suggested the involvement of the peptide transporter 1 (PepT1) in the absorption of amino acid chelates, research in DMT1-knockout cells did not show altered PepT1 expression with ferrous bisglycinate treatment. However, other studies in pig intestinal epithelial cells have shown increased expression of both DMT1 and PepT1 in response to ferrous bisglycinate.

Regulation of Iron Assimilation by Systemic Iron Demand

The absorption of iron from ferrous bisglycinate is physiologically regulated by the body's iron status, similar to other non-heme iron sources. This regulation is primarily controlled by the hormone hepcidin (B1576463), which is produced by the liver.

When the body's iron stores are sufficient, or in the presence of inflammation, the liver increases hepcidin production. Hepcidin then travels through the bloodstream and binds to ferroportin on the surface of enterocytes and macrophages. This binding triggers the internalization and degradation of ferroportin, effectively blocking the export of iron from these cells into the plasma. By reducing the amount of iron entering the circulation, the body prevents iron overload.

Conversely, when the body is deficient in iron or when there is an increased demand for red blood cell production (erythropoiesis), hepcidin expression is suppressed. Lower levels of hepcidin allow ferroportin to remain on the cell surface, facilitating the transport of absorbed iron from the enterocytes into the bloodstream.

Studies have shown a significant inverse correlation between initial hemoglobin and ferritin levels and the absorption of iron from ferrous bisglycinate. This means that individuals with lower iron stores absorb a greater percentage of the iron from ferrous bisglycinate, demonstrating that its assimilation is tightly controlled by the body's systemic iron demand. This regulatory mechanism ensures that iron is absorbed efficiently when needed, while minimizing the risk of accumulation to toxic levels when stores are replete.

Research Findings on Iron Transporter Expression

| Iron Source | Cell Type | Transporter | Observation |

| Ferrous Bisglycinate | Pig Intestinal Epithelial Cells (IPEC) | DMT1 | Protein expression was higher at 24h with 1 mmol/L concentration. |

| Ferrous Bisglycinate | Pig Intestinal Epithelial Cells (IPEC) | PepT1 | Protein expression was higher in all treatment groups. |

| Ferrous Bisglycinate | Human Caco-2 Cells (DMT1-knockout) | DMT1 | Knockout suppressed ferritin synthesis and inhibited IRP-1 and IRP-2 response. |

| Ferrous Bisglycinate | Human Caco-2 Cells (DMT1-knockout) | Zip14 | Expression was significantly elevated by knockout and iron treatment. |

| Ferrous Bisglycinate | Human Caco-2 Cells (DMT1-knockout) | PepT1 | Expression was not altered by knockout or iron treatment. |

Advanced Analytical Techniques for Characterization and Speciation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within ferrous bisglycinate. Each method offers unique insights into different aspects of the compound's architecture.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chelation Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique to confirm the formation of the chelate structure in ferrous bisglycinate. The fundamental principle of FT-IR lies in the absorption of infrared radiation by a molecule, which causes vibrations of its constituent chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present, creating a unique "fingerprint" spectrum for the molecule.

In the context of ferrous bisglycinate, FT-IR analysis focuses on the shifts in the vibrational frequencies of the glycine (B1666218) ligand upon coordination with the ferrous iron (Fe²⁺) ion. The key spectral regions of interest are those corresponding to the amino (-NH₂) and carboxylate (-COO⁻) groups of glycine.

Carboxylate Group Vibrations: In free glycine, the carboxyl group (-COOH) exhibits a characteristic C=O stretching vibration. Upon chelation with iron, this group is deprotonated to form a carboxylate group (-COO⁻), which then coordinates with the metal ion. This coordination leads to a noticeable shift in the asymmetric and symmetric stretching frequencies of the carboxylate group. The disappearance of the -COOH peak and the appearance of new bands at different wavenumbers are strong indicators that the carboxylate group is involved in bonding with the iron atom.

Amino Group Vibrations: Similarly, the N-H stretching and bending vibrations of the amino group of glycine are altered upon chelation. The formation of a coordinate bond between the nitrogen atom of the amino group and the ferrous ion results in shifts of these bands to different frequencies.

By comparing the FT-IR spectrum of ferrous bisglycinate with that of free glycine, researchers can definitively confirm the occurrence of chelation. The presence of these characteristic shifts provides clear evidence that both the carboxylate and amino groups of glycine are bonded to the central iron atom, forming a stable five-membered ring structure. This technique has been instrumental in validating the structure of various metal-amino acid chelates.

Table 1: Illustrative FT-IR Spectral Data for Chelation Confirmation

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) in Free Glycine | Expected Shift upon Chelation in Ferrous Bisglycinate |

|---|---|---|---|

| Carboxyl (-COOH) | O-H Stretch | ~3000 (broad) | Disappears |

| Carboxyl (-COOH) | C=O Stretch | ~1740 | Shifts to asymmetric & symmetric COO⁻ stretches |

| Amino (-NH₃⁺) | N-H Stretch | ~3100 | Shifts to lower frequency |

Note: Specific wavenumber values can vary based on the sample state and instrument.

UV-Visible Spectroscopy for Quantitative Analysis and Coordination Detection

UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for both the quantitative determination of ferrous bisglycinate and the detection of the coordination environment of the iron ion. This method is based on the principle that molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, causing electronic transitions from a ground state to an excited state.

For quantitative analysis, the Beer-Lambert law provides a linear relationship between the absorbance of a solution and the concentration of the absorbing species. A study has detailed a validated visible spectrophotometric method for quantifying ferrous bisglycinate in bulk and pharmaceutical forms. This method established a maximum absorption wavelength (λmax) at 510 nm and demonstrated a linear calibration curve in the concentration range of 1.0–5.0 µg/ml, with a high correlation coefficient (r² = 0.9943). The method proved to be accurate, with recovery rates between 98.54% and 99.98%, and precise, with relative standard deviation (%RSD) values below 2%. The limits of detection (LOD) and quantification (LOQ) were found to be 0.42 µg/ml and 0.60 µg/ml, respectively.

The formation of the chelate complex between iron and glycine results in a colored compound that absorbs in the visible region. The interaction between the Fe²⁺ ion and the glycine ligands creates a new species with unique electronic properties, leading to characteristic absorption bands. The presence of Fe²⁺ in a complex, such as the ferroin (B110374) complex, can produce absorption maxima around 510 nm. The position and intensity of these absorption bands are sensitive to the coordination environment of the metal ion, providing evidence of the chelation event.

Table 2: Quantitative Analysis Parameters for Ferrous Bisglycinate by UV-Vis Spectroscopy

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorption (λmax) | 510 nm | |

| Linearity Range | 1.0–5.0 µg/ml | |

| Correlation Coefficient (r²) | 0.9943 | |

| Accuracy (Recovery %) | 98.54% - 99.98% | |

| Limit of Detection (LOD) | 0.42 µg/ml |

X-ray Diffraction (XRD) for Crystalline Structure and Steric Conformation

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. It provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and steric conformation. The technique works by irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for its identification.

In the study of ferrous bisglycinate, XRD is crucial for confirming its crystalline nature and elucidating the precise spatial arrangement of the glycine ligands around the central iron atom. Studies have shown that iron (II) bisglycinate can be semi-crystalline. The diffraction pattern of pure iron (II) bisglycinate has been observed to show a characteristic shape with distinct diffraction lines, even though it may also exhibit some amorphous properties.

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. The principle involves bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays (fluorescence) in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for qualitative and quantitative elemental analysis.

XRF is particularly useful for verifying the presence and quantifying the amount of iron in ferrous bisglycinate samples. It can also detect the presence of other elements, which is important for quality control and purity assessment. XRF can measure elemental concentrations from parts per million (ppm) levels up to 100%. While XRF provides information on the elemental makeup, it does not give details about the chemical bonding or crystalline structure; for that, it is often used in conjunction with techniques like XRD.

Table 3: Comparison of XRD and XRF in Ferrous Bisglycinate Analysis

| Technique | Information Provided | Application to Ferrous Bisglycinate |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, steric conformation. | Confirms the semi-crystalline nature and determines the 3D arrangement of atoms. |

| X-ray Fluorescence (XRF) | Elemental composition, quantification of elements. | Verifies the presence and measures the concentration of iron. |

Electron Paramagnetic Resonance (EPR) for Electron Orientation and Structural Integrity

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly sensitive to the electronic environment of paramagnetic centers, such as the Fe²⁺ (high-spin) or Fe³⁺ ions. EPR has been utilized to confirm the presence of chelation and to assess the structural integrity of iron amino acid chelates like ferrous bisglycinate.

The technique provides information on the orientation of electrons between the iron atom and the chelating glycine ligands. The EPR spectrum is sensitive to the coordination geometry and the nature of the ligands bonded to the paramagnetic metal ion. By analyzing the g-factor and hyperfine splitting patterns in the EPR spectrum, researchers can gain insights into the structure of the complex and confirm that the iron remains chelated and structurally intact, even within complex matrices like animal feed.

Mössbauer Spectroscopy for Iron Valence and Spin State Determination

Mössbauer spectroscopy is a highly specific and powerful technique for probing the environment of iron nuclei. It is exceptionally well-suited for determining the valence (oxidation state) and spin state of iron in various compounds. This method has been used to analyze the iron state in pharmaceutical products containing ferrous bisglycinate.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore highly indicative of the oxidation state of the iron. Ferrous (Fe²⁺) and ferric (Fe³⁺) ions have distinct ranges for their isomer shifts.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. It provides information about the symmetry of the electronic environment around the iron atom and can distinguish between high-spin and low-spin states.

Studies using Mössbauer spectroscopy have successfully identified the iron in ferrous bisglycinate as being in the high-spin divalent (Fe²⁺) oxidation state in an octahedral coordination. The technique is also sensitive enough to detect impurities, such as the presence of ferric (Fe³⁺) compounds, which is critical for quality control. The relative areas of the different signals in the spectrum can be used to quantify the proportions of different iron species present in a sample.

Table 4: Typical Mössbauer Parameters for Iron States

| Iron State | Isomer Shift (δ) | Quadrupole Splitting (ΔE_Q) | Significance for Ferrous Bisglycinate |

|---|---|---|---|

| High-Spin Fe²⁺ | Larger, positive values | Large | Confirms the desired ferrous state and octahedral coordination. |

| High-Spin Fe³⁺ | Smaller, positive values | Small | Can detect and quantify undesirable oxidation to ferric iron. |

| Low-Spin Fe²⁺ | Smaller, near-zero values | Variable | Distinguishes between different spin states. |

Note: Parameter values are relative and depend on temperature and specific coordination environment.

Chromatographic and Other Quantitative Methodologies

Quantitative analysis of ferrous bisglycinate and its components relies on a variety of established and validated methods. These techniques are essential for quality control in pharmaceutical and food fortification applications.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of ferrous bisglycinate. Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of the compound in various formulations, such as effervescent tablets.

A typical RP-HPLC method might employ an Inertsil octadecylsilyl (ODS) column with a mobile phase consisting of a mixture of potassium dihydrogen phosphate (B84403) buffer (pH 2.5) and methanol (B129727) in a 97:3 ratio. An isocratic elution at a flow rate of 1.0 mL/min is often used. For the analysis of related substances or degradation products, a gradient elution may be necessary. Detection is commonly achieved using a UV detector. The validation of such methods typically demonstrates linearity over a specific concentration range, for instance, 4.0-60.0 μg/mL, with a high correlation coefficient (r² = 0.999). Accuracy is confirmed by recovery studies, with results ideally falling within a 98-102% range. Precision is assessed through repeatability and intermediate precision studies, with relative standard deviation (RSD) values expected to be below 2%.

It is important to note that the direct analysis of the intact ferrous bisglycinate chelate by HPLC can be challenging. Therefore, methods often focus on the quantification of one of its components, such as the glycine ligand or the iron atom after dissociation of the chelate.

Colorimetric methods provide a simple, rapid, and cost-effective means of quantifying the total iron content in ferrous bisglycinate. These methods are based on the reaction of iron with a chromogenic agent to form a colored complex, the absorbance of which is measured using a spectrophotometer.

One widely used method involves the use of 1,10-phenanthroline (B135089) as the complexing agent. In this procedure, the ferrous bisglycinate complex is first broken down, typically using an acidic solution like 0.5 M sulfuric acid, to release the iron ions. The pH is then adjusted with a buffer, such as 1.2 M sodium acetate, to facilitate the formation of the colored complex with 1,10-phenanthroline. The resulting complex exhibits maximum absorbance at a specific wavelength, which is 510 nm for the iron-phenanthroline complex. The concentration of iron is then determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions. Validated colorimetric methods demonstrate good linearity over a defined concentration range (e.g., 0.625-3.75 μg/mL with r² = 0.999) and high accuracy.

Another common chromogenic agent is ferrozine, which forms a stable magenta-colored complex with ferrous iron. This method is highly sensitive and can be used to determine both ferrous and total iron. For total iron determination, a reducing agent such as ascorbic acid or thioglycolic acid is added to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) before the addition of ferrozine. The absorbance of the Fe²⁺-ferrozine complex is typically measured at or around 560 nm.

| Reagent | Wavelength of Maximum Absorbance (λmax) | Key Features | References |

|---|---|---|---|

| 1,10-Phenanthroline | 510 nm | Forms a stable, red-orange complex with Fe²⁺. Widely used and well-established method. | |

| Ferrozine | ~560 nm | Highly sensitive, forms a magenta-colored complex with Fe²⁺. Suitable for low-level iron detection. | |

| Bathophenanthroline (BPA) | Variable (often involves extraction) | High specificity for Fe²⁺, but may require an extraction step which can increase detection limits. | |

| 2,4,6-Tripyridyl-s-triazine (TPTZ) | Variable | Forms a blue-purple complex with Fe²⁺. Can be influenced by colored dissolved organic carbon. |

Ion-pairing liquid chromatography is a specialized HPLC technique that is particularly useful for the speciation of ionic compounds, including the ferrous iron in ferrous bisglycinate. This method allows for the separation and quantification of the intact iron chelate from other forms of iron or components in the sample matrix.

In a typical reversed-phase ion-pairing method for ferrous bisglycinate, an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogensulfate, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, allowing it to be retained and separated on a non-polar stationary phase like a C18 column.

One study developed and validated an ion-pairing LC method for the assay of Fe(II) in ferrous bisglycinate capsules. The analysis utilized a Gemini RP-18 column with a mobile phase of acetonitrile (B52724) and water (28:72 v/v) containing 1 mM tetrabutylammonium hydrogensulfate and 1% phosphate buffer at pH 8.0. Detection was achieved with a photodiode array (PDA) detector at 706 nm after post-column derivatization with 4-(2-pyridylazo) resorcinol (B1680541) reagent. This method demonstrated linearity in the range of 1.0–2.6 μg/mL (r = 0.9999) and good accuracy (98.02% to 102.75%). The low relative standard deviation values for intra- and inter-day precision studies (<1.3% and <1.1%, respectively) indicated high reproducibility. This technique is valuable for confirming that the iron in a product is indeed in the chelated ferrous bisglycinate form.

Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific technique for the determination of trace elements, including iron, in a variety of samples. It is often used as a reference method for the quantification of total iron in ferrous bisglycinate.

The principle of AAS involves the atomization of the sample in a flame (flame AAS) or a graphite (B72142) furnace (graphite furnace AAS). A light beam from a hollow-cathode lamp containing iron is passed through the atomized sample. The iron atoms in the sample absorb light at a characteristic wavelength (248.3 nm for iron), and the amount of light absorbed is directly proportional to the concentration of iron in the sample.

For the analysis of ferrous bisglycinate, the sample is typically diluted with demineralized water to bring the iron concentration within the linear range of the instrument, which is often between 0 and 8 mg/L for flame AAS. The method is highly reliable, and its sensitivity can be enhanced by using pre-concentration techniques. For instance, a detection limit of 0.0196 µg/mL has been reported for iron determination after pre-concentration.

| Parameter | Setting | Reference |

|---|---|---|

| Wavelength | 248.3 nm | |

| Lamp | Iron hollow-cathode lamp | |

| Flame | Air-acetylene (oxidizing) | |

| Slit Width | 0.2 nm | |

| Lamp Intensity | 5 mA |

Ion-Pairing Liquid Chromatography for Ferrous Iron Speciation

Computational Chemistry and Modeling Approaches

In addition to experimental techniques, computational models play a significant role in predicting the chemical behavior of ferrous bisglycinate under various conditions.

Chemical equilibrium models, such as Visual MINTEQ, are powerful computational tools used to predict the speciation of ions in aqueous solutions. These models use thermodynamic data (stability constants) to calculate the equilibrium concentrations of different chemical species in a system as a function of parameters like pH, redox potential, and the concentrations of other components.

For ferrous bisglycinate, Visual MINTEQ can be used to model its speciation under simulated physiological conditions, such as those found in the gastrointestinal tract. A study using Visual MINTEQ predicted the chemical speciation of iron from ferrous bisglycinate over a pH range of 1 to 8. The model indicated that under the reducing conditions assumed for the gut (Eh = -100 mV), Fe(II) is the thermodynamically stable form of dissolved iron.

The simulations revealed that in a highly acidic environment (pH 1-2), similar to the stomach, the dominant form of dissolved iron from both ferrous bisglycinate and ferrous sulfate (B86663) are the aqua-complexes of Fe(II). The complexing ability of the glycinate (B8599266) anion becomes more significant in a slightly alkaline medium. The model also highlighted the impact of other dietary components, such as phosphates, which can limit the solubility of Fe(II) at less acidic pH values by forming phosphate complexes. These predictive models are invaluable for understanding the potential behavior and bioavailability of different iron forms without the need for extensive in-vivo studies.

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics, stability, and interactions of molecules like ferrous bisglycinate in various environments. While specific MD simulation studies exclusively focused on ferrous bisglycinate are not extensively documented in publicly available literature, the methodology is widely applied to analogous metal-ligand complexes, metalloproteins, and iron chelators, providing a clear framework for its application.

The primary challenge in simulating metalloproteins or metal chelates lies in the accurate representation of the metal-ligand interactions. Standard force fields used in MD often fail to adequately describe the complex electronic and coordination properties of transition metal ions. Consequently, specialized or modified force fields are necessary. For instance, the Lennard-Jones 12-6-4 potential, which includes an additional r⁻⁴ term, has been shown to be more successful in portraying the properties of solvated transition metal ions, including hydration free energies and coordination geometries, and can effectively reproduce the chelate effect observed in compounds like ferrous bisglycinate.

For ferrous bisglycinate, MD simulations can elucidate several key aspects:

Conformational Stability: Simulations can track the dynamic stability of the chelate rings formed between the ferrous ion and the two glycine ligands. This includes analyzing bond lengths, bond angles, and dihedral angles to understand the flexibility and rigidity of the molecule.

Solvation and Solvent Interactions: MD can model the interaction of the ferrous bisglycinate molecule with surrounding water molecules. This is crucial for understanding its solubility and the structure of its hydration shell, which influences its behavior and stability in aqueous environments.

Interaction with Biological Molecules: Simulations can be employed to study how ferrous bisglycinate interacts with biological membranes or proteins. This can provide molecular-level insights into its transport and mechanisms of action within a biological system.

Thermodynamic Properties: By calculating the potential energy of the system, MD simulations can help determine the thermodynamic stability of different conformations and binding states of the chelate.

The process involves building a model of the ferrous bisglycinate molecule, placing it in a simulation box typically filled with water molecules to mimic physiological conditions, and applying a suitable force field to describe the interatomic forces. The system's energy is then minimized, followed by a period of heating to a desired temperature and equilibration, before a final "production" run from which data is collected and analyzed.

Quantum Chemical Calculations for Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful theoretical tools for investigating the electronic structure and bonding characteristics of metal complexes at the atomic level. These methods have been applied to elucidate the intricate details of the ferrous bisglycinate molecule, providing fundamental insights that complement experimental data.

DFT calculations allow for the determination of the optimized molecular geometry of ferrous bisglycinate, confirming the formation of a stable chelate structure. Studies on iron-glycine systems have shown that the bidentate coordination, where each glycine ligand binds to the iron atom through one amino nitrogen and one carboxylate oxygen, is energetically more favorable than monodentate coordination. This chelation results in the formation of stable five-membered rings, a key feature of the ferrous bisglycinate structure.

A significant application of these computational methods is in understanding the nature of the chemical bonds within the complex. Ferrous bisglycinate features both a covalent bond between the ferrous ion and the carboxylate oxygen and a coordinate covalent bond with the amino nitrogen. Quantum chemical calculations can quantify the degree of electron sharing and charge distribution across these bonds, revealing the electronic properties that govern the chelate's stability.

Key findings from quantum chemical studies on ferrous bisglycinate and related iron-amino acid complexes include:

Reaction Mechanisms: DFT has been used to unravel the reaction mechanism involving ferrous bisglycinate, for example, in the synthesis of the pentazolate anion (cyclo-N₅⁻). In one study, calculations showed that the direct activation of the reactant by an oxidizing agent was kinetically inaccessible. Instead, the oxidation of ferrous bisglycinate ([Fe(Gly)₂]) was found to be favorable, generating a high-valent iron(IV)-oxo species. This Fe(IV)-oxo intermediate was identified as the key component for the subsequent bond activation and generation of the final product. The study further validated the presence of the Fe(IV)-oxo intermediate through excited-state calculations that matched experimental UV-vis absorption spectra.

Electronic Structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide information about the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of the complex.

Thermodynamic Stability: The Gibbs free energy of formation for the chelate can be calculated to assess its thermodynamic stability in different environments. These calculations consistently show that the formation of the bis-glycinate chelate is an energetically favorable process.

These theoretical investigations provide a detailed picture of the bonding and electronic characteristics that define ferrous bisglycinate, explaining its high stability and unique chemical properties from first principles.

Comparative Academic Investigations of Ferrous Bisglycinate

Contrasting Chemical Speciation with Other Iron Compounds

The chemical form of iron in a supplement significantly influences its behavior in the gastrointestinal tract and its subsequent absorption. The speciation, or distribution of an element among defined chemical species in a system, of ferrous bisglycinate differs notably from that of other common iron compounds like ferrous sulfate (B86663).

Differences in Aqua-Complex Formation Compared to Ferrous Sulfate

In the acidic environment of the stomach (pH 1-2), both ferrous bisglycinate and ferrous sulfate exhibit similar chemical speciation. The predominant form of dissolved ferrous iron from both compounds is as aqua-complexes of Fe(II). This means that in the gastric juices, the iron ions are primarily surrounded by water molecules. Under these conditions, Fe(II) is the thermodynamically stable form of dissolved iron.

However, as the pH increases to approximate the conditions of the small intestine (pH 5-8), the speciation begins to diverge. For ferrous sulfate in a slightly alkaline medium (pH 8), the vast majority of dissolved Fe(II) exists as the free Fe2+ ion (73.5%), with only a small percentage forming inorganic complexes like [Fe(SO4)]0 (1.1%), [FeCl]+ (1.9%), and [Fe(OH)]+ (3.8%).

Variations in Complexing Properties of Glycinate (B8599266) Anion versus Other Ligands

The glycinate anion in ferrous bisglycinate demonstrates distinct complexing properties compared to the sulfate anion in ferrous sulfate, particularly in less acidic environments. While the complexing properties of the glycinate anion are considered poor in highly acidic conditions, they become more apparent in a slightly alkaline medium. At a pH of 8, glycinate complexes, namely [Fe(Gly)]+ and [Fe(Gly)2]0, bind 21.9% of the dissolved Fe(II) from ferrous bisglycinate. This is significantly higher than the complexation observed with ferrous sulfate under the same conditions.

The chelated structure of ferrous bisglycinate, where a ferrous ion is bonded to two glycine (B1666218) molecules, forms two heterocyclic rings. This structure is key to its stability. The stability of a chelate is influenced by the ligand's basicity; glycine is a weak Lewis base, which moderates the stability of the bis-glycinate chelate. This stability is greater than that of many ligands found in food but lower than the body's iron transport and storage ligands. The small size of the glycine molecule also contributes to the stability of the chelate by minimizing steric hindrance.

Differential Mechanisms of Cellular Transport

The absorption of iron from the intestine is a complex process involving various transport proteins. The chemical form of iron can influence which pathways are utilized for its uptake.

Comparison of DMT1 and PepT1 Expression Induction with Other Iron Sources

The primary transporter for non-heme iron in the duodenum is the Divalent Metal Transporter 1 (DMT1). The absorption of iron from sources like ferrous sulfate is heavily reliant on this pathway. While direct comparative studies on the induction of DMT1 and PepT1 (Peptide Transporter 1) expression by ferrous bisglycinate versus other iron sources are not extensively detailed in the provided results, the different absorption pathways suggest a differential interaction with these transporters.

Distinct Absorption Pathways of Intact Chelates versus Free Iron Ions

A key difference in the absorption of ferrous bisglycinate compared to iron salts like ferrous sulfate lies in its ability to be absorbed as an intact chelate. This means the ferrous iron atom, protected by the two glycine molecules, can be absorbed by the intestinal mucosal cells without first being broken down. This is a distinct pathway from the absorption of free iron ions, which is the primary mechanism for ferrous sulfate.

The absorption of intact ferrous bisglycinate is thought to occur in the jejunum. Once inside the mucosal cells, the chelate is hydrolyzed, releasing the iron and glycine components. This mechanism protects the ferrous ion from interacting with dietary inhibitors in the gut that can reduce the absorption of free iron. Studies have shown that the iron from ferrous bisglycinate does not exchange with the non-heme iron pool in the intestine before absorption.

Chemical Stability in Challenging Environments

The stability of an iron compound in the gastrointestinal tract is crucial for its bioavailability. Ferrous bisglycinate demonstrates superior stability in environments that can be challenging for other iron forms.